

HSK0935: A Technical Overview of its Effects on Glucose Metabolism

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For Researchers, Scientists, and Drug Development Professionals

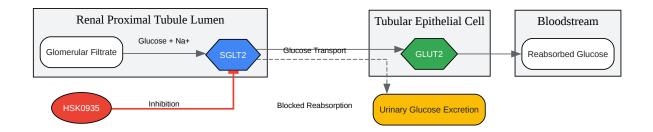
HSK0935 is a potent and highly selective inhibitor of the sodium-dependent glucose cotransporter 2 (SGLT2), a key protein involved in renal glucose reabsorption. This document provides an in-depth technical guide on the effects of **HSK0935** on glucose metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows.

Core Mechanism of Action: SGLT2 Inhibition

HSK0935 exerts its therapeutic effect by selectively targeting SGLT2 in the proximal convoluted tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomeruli. By inhibiting this transporter, **HSK0935** effectively blocks glucose reuptake, leading to increased urinary glucose excretion (glucosuria) and a subsequent reduction in plasma glucose levels. This insulin-independent mechanism of action makes it an attractive therapeutic agent for the management of type 2 diabetes.

Signaling Pathway of SGLT2 Inhibition by HSK0935





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Caption: Mechanism of **HSK0935** action in the renal proximal tubule.

Quantitative Data on HSK0935 Activity

The following tables summarize the key quantitative findings from preclinical studies on **HSK0935**.

Table 1: In Vitro Inhibitory Activity of HSK0935

Target	IC50 (nM)	Selectivity (fold)
hSGLT2	1.3	-
hSGLT1	>1000	843

IC50: Half-maximal inhibitory concentration. Data from in vitro assays using cells expressing human SGLT1 and SGLT2.

Table 2: Effect of HSK0935 on Urinary Glucose Excretion in Animal Models



Species	Dose (mg/kg)	Route	24h Urinary Glucose Excretion (g)
Sprague-Dawley Rats	1	Oral	Data not available in abstract
Sprague-Dawley Rats	3	Oral	Data not available in abstract
Sprague-Dawley Rats	10	Oral	Data not available in abstract
Rhesus Monkeys	1	Oral	Data not available in abstract
Rhesus Monkeys	3	Oral	Data not available in abstract
Rhesus Monkeys	10	Oral	Data not available in abstract

Note: While the source article mentions robust urinary glucose excretion in both species, the specific quantitative values at different dosages were not available in the abstract. Access to the full publication is required for these details.

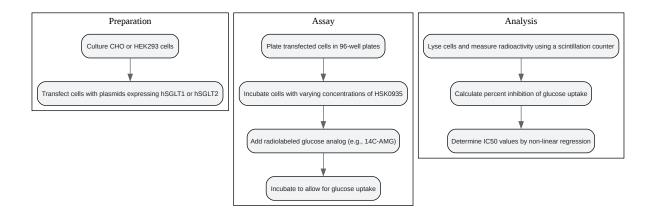
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the probable experimental protocols used to assess the efficacy of **HSK0935**, based on standard practices for SGLT2 inhibitor evaluation.

In Vitro SGLT Inhibition Assay

This experiment is designed to determine the potency and selectivity of **HSK0935** against human SGLT1 and SGLT2 transporters.





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Caption: Workflow for the in vitro SGLT inhibition assay.

Methodology:

- Cell Culture and Transfection: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells are cultured under standard conditions. Cells are then transiently or stably transfected with expression vectors containing the cDNA for human SGLT1 or SGLT2.
- Inhibition Assay: Transfected cells are seeded in 96-well plates. On the day of the assay, the
 cells are washed with a sodium-containing buffer. Subsequently, cells are incubated with
 various concentrations of HSK0935 for a predetermined period.
- Glucose Uptake Measurement: A radiolabeled, non-metabolizable glucose analog, such as
 ¹⁴C-alpha-methylglucopyranoside (¹⁴C-AMG), is added to the wells, and the plates are
 incubated to allow for transporter-mediated uptake.



Data Analysis: After incubation, the cells are washed to remove excess radiolabel, lysed, and
the intracellular radioactivity is quantified using a scintillation counter. The percentage of
inhibition at each HSK0935 concentration is calculated relative to a vehicle control. IC50
values are then determined by fitting the data to a four-parameter logistic equation using
appropriate software.

In Vivo Urinary Glucose Excretion Study in Rodents

This experiment evaluates the in vivo efficacy of **HSK0935** in promoting urinary glucose excretion in a diabetic or non-diabetic rodent model.

Methodology:

- Animal Model: Male Sprague-Dawley rats are often used. For studies in a diabetic model, diabetes can be induced by an injection of streptozotocin.
- Acclimatization and Dosing: Animals are housed in metabolic cages that allow for the separate collection of urine and feces. After an acclimatization period, rats are fasted overnight and then administered a single oral dose of HSK0935 or vehicle.
- Glucose Challenge: Following drug administration, a glucose challenge (e.g., 2 g/kg, oral gavage) is often performed to ensure sufficient glucose filtration by the kidneys.
- Urine Collection and Analysis: Urine is collected over a specified period, typically 24 hours.
 The total volume of urine is recorded, and the glucose concentration is measured using a glucose oxidase method or a clinical chemistry analyzer.
- Data Calculation: The total amount of glucose excreted in the urine over the collection period is calculated by multiplying the urine volume by the glucose concentration.

Conclusion

HSK0935 is a highly potent and selective SGLT2 inhibitor that has demonstrated significant effects on glucose metabolism in preclinical models, primarily through the induction of urinary glucose excretion. Its insulin-independent mechanism of action positions it as a promising candidate for the treatment of type 2 diabetes. Further investigation, including detailed pharmacokinetic and pharmacodynamic studies, as well as clinical trials, are necessary to fully







elucidate its therapeutic potential in humans. The experimental protocols described herein provide a framework for the continued evaluation of **HSK0935** and other novel SGLT2 inhibitors.

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